molecular formula C14H24O4 B12616289 Diethyl 2-(hex-3-en-3-yl)butanedioate CAS No. 921200-51-3

Diethyl 2-(hex-3-en-3-yl)butanedioate

Cat. No.: B12616289
CAS No.: 921200-51-3
M. Wt: 256.34 g/mol
InChI Key: IBOCQBXHBUZCEL-UHFFFAOYSA-N
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Description

Diethyl 2-(hex-3-en-3-yl)butanedioate is an organic compound with the molecular formula C12H20O4. It is a diester derivative of butanedioic acid, featuring a hex-3-en-3-yl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(hex-3-en-3-yl)butanedioate typically involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hex-3-en-3-yl group can be introduced through a subsequent alkylation reaction using appropriate alkyl halides and base catalysts.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but employs continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(hex-3-en-3-yl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to hex-3-en-3-ylbutanedioic acid.

    Reduction: The reduction process yields diethyl 2-(hex-3-en-3-yl)butanediol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(hex-3-en-3-yl)butanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(hex-3-en-3-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which then participate in various biochemical pathways. The hex-3-en-3-yl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl butanedioate: A simpler ester of butanedioic acid without the hex-3-en-3-yl substituent.

    Diethyl 2-butenedioate: Another ester derivative with a different alkyl group.

Uniqueness

Diethyl 2-(hex-3-en-3-yl)butanedioate is unique due to the presence of the hex-3-en-3-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

921200-51-3

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

diethyl 2-hex-3-en-3-ylbutanedioate

InChI

InChI=1S/C14H24O4/c1-5-9-11(6-2)12(14(16)18-8-4)10-13(15)17-7-3/h9,12H,5-8,10H2,1-4H3

InChI Key

IBOCQBXHBUZCEL-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

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